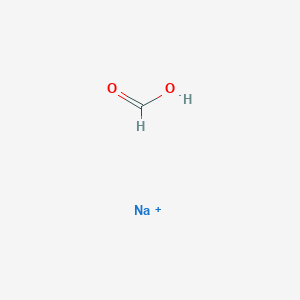
Sodium Formate
Cat. No. B104965
Key on ui cas rn:
141-53-7
M. Wt: 68.007 g/mol
InChI Key: HLBBKKJFGFRGMU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US07087418B2
Procedure details


Reagents: Lyophilized nicotinamide adenine dinucleotide-diaphorase (NAD-diaphorase), p-iodonitortetrazolium violet (INT), formate dehydrogenase, and sodium formate are all obtained from Sigma Chemical Co. Acetonitrile, Na2HPO4, and KH2PO4 are of analytic grade, and reverse osmosis-deionized water is used. Phosphate buffer (100 mmol/L, pH 6.0) is prepared by mixing 100 mmol/L KH2PO4 and 100 mmol/L Na2HPO4 (5:1). Buffered NAD-diaphorase is prepared by adding 150 ml of buffer to one bottle of lyophyhlized NAD-diaphorase (Sigma). Buffered NAD-diaphorase-INT is prepared by addition of 140 mg INT (Sigma) to 140 ml of buffered NAD-diaphorase, and recombinant P. pastoris FDH is lyophilized. Specific activity of the P. pastoris FDH is 0.4 to 1.0 unites/mg solid (0.4 to 1.8 units/mg protein). Portions (5 to 15 mg) are weighed into 1.5 ml glass vials and stored at −70° C. One vial is used for each batch analysis. Each is reconstituted with about 100 to 200 μl/mg buffered NAD-diaphorase (5° C.) and kept in an ice bath during analysis. Serum and aqueous standards (10 ml each) are supplemented with stock aqueous sodium formate solutions containing 10.0 or 1.0 g/L to produce concentrations ranging from 0 to 400 mg/L with less than 1% volumetric alteration of the matrix. Working reagent and final reaction (cuvette) concentrations are shown in the table, below.

[Compound]
Name
glass
Quantity
1.5 mL
Type
reactant
Reaction Step Two






Name
nicotinamide adenine dinucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight




[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers


|
REACTION_CXSMILES
|
C1C=[N+]([C@@H]2O[C@H](C[O:13][P:14]([O:17]P(OC[C@H]3O[C@@H](N4C5N=CN=C(N)C=5N=C4)[C@H](O)[C@@H]3O)(O)=O)([O-:16])=[O:15])[C@@H](O)[C@H]2O)C=C(C(N)=O)C=1.[CH:45]1[N:46]=[C:47]([NH2:88])[C:48]2[N:53]=[CH:52][N:51]([C@@H:54]3[O:58][C@H:57]([CH2:59][O:60][P:61]([O:64][P:65]([O:68][CH2:69][C@H:70]4[O:74][C@@H:73]([N:75]5[CH:80]=[C:79]([C:81]([NH2:83])=[O:82])[CH2:78][CH:77]=[CH:76]5)[C@H:72]([OH:84])[C@@H:71]4[OH:85])([OH:67])=[O:66])([OH:63])=[O:62])[C@@H:56]([OH:86])[C@H:55]3[OH:87])[C:49]=2[N:50]=1.C([O-])=O.C([O-])=O.[Na+].OP([O-])(O)=O.[K+]>O.C(#N)C>[P:14]([O-:17])([O-:16])([O-:15])=[O:13].[CH:45]1[N:46]=[C:47]([NH2:88])[C:48]2[N:53]=[CH:52][N:51]([C@@H:54]3[O:58][C@H:57]([CH2:59][O:60][P:61]([O:64][P:65]([O:68][CH2:69][C@H:70]4[O:74][C@@H:73]([N:75]5[CH:80]=[C:79]([C:81]([NH2:83])=[O:82])[CH2:78][CH:77]=[CH:76]5)[C@H:72]([OH:84])[C@@H:71]4[OH:85])([OH:67])=[O:66])([OH:63])=[O:62])[C@@H:56]([OH:86])[C@H:55]3[OH:87])[C:49]=2[N:50]=1 |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N
|
Step Two
[Compound]
|
Name
|
glass
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Seven
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N
|
Step Eight
|
Name
|
nicotinamide adenine dinucleotide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)O)O)O)O)C(=O)N
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-]
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[Na+]
|
Step Twelve
[Compound]
|
Name
|
Na2HPO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Thirteen
|
Name
|
KH2PO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Step Fourteen
|
Name
|
KH2PO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
[Compound]
|
Name
|
Na2HPO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Buffered NAD-diaphorase is prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stored at −70° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept in an ice bath during analysis
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 10.0 or 1.0 g/L
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrations
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Working reagent and final reaction (cuvette) concentrations
|
Outcomes


Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
